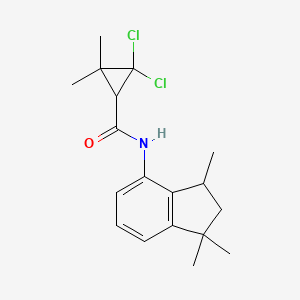

2,2-dichloro-3,3-dimethyl-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)cyclopropanecarboxamide

Description

2,2-Dichloro-3,3-dimethyl-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)cyclopropanecarboxamide is a cyclopropane-based carboxamide derivative featuring a bicyclic indenyl substituent. Its structure combines a dichlorinated cyclopropane core with a bulky, substituted indenyl group, which likely influences its physicochemical properties and biological interactions.

Properties

IUPAC Name |

2,2-dichloro-3,3-dimethyl-N-(1,1,3-trimethyl-2,3-dihydroinden-4-yl)cyclopropane-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23Cl2NO/c1-10-9-16(2,3)11-7-6-8-12(13(10)11)21-15(22)14-17(4,5)18(14,19)20/h6-8,10,14H,9H2,1-5H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLDZICXMAUTNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2=C1C(=CC=C2)NC(=O)C3C(C3(Cl)Cl)(C)C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23Cl2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-dichloro-3,3-dimethyl-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)cyclopropanecarboxamide typically involves multiple steps. One common method starts with the preparation of the cyclopropane ring, which is then functionalized with dichloro and dimethyl groups. The indene derivative is synthesized separately and then coupled with the cyclopropane intermediate through an amide bond formation reaction. This process often requires specific catalysts and reaction conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2,2-dichloro-3,3-dimethyl-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with different functional groups .

Scientific Research Applications

2,2-dichloro-3,3-dimethyl-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)cyclopropanecarboxamide has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 2,2-dichloro-3,3-dimethyl-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural Characteristics

Key structural elements include:

- Indenyl Group : The 1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl substituent provides a rigid bicyclic framework, influencing molecular packing and solubility .

Comparatively, analogs like (E)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-(2,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide () share a similar cyclopropane backbone but differ in substituents (e.g., trifluoropropenyl vs. dichloro-dimethyl groups), which alter electronic and steric profiles .

Physicochemical Properties

Crystallography and Hydrogen Bonding

Crystallographic studies of related compounds reveal:

- Dihedral Angles : The angle between the cyclopropane ring and aromatic substituents (e.g., 38.6° in ) affects molecular planarity and intermolecular interactions.

- Hydrogen Bonding : Intermolecular N–H···O bonds stabilize crystal packing, as seen in analogs like (E)-3-(2-chloro-3,3,3-trifluoroprop-1-enyl)-N-(2,4-dimethylphenyl)-2,2-dimethylcyclopropanecarboxamide .

Comparative Physicochemical Data

The dichloro and dimethyl groups on the target compound’s cyclopropane may enhance hydrophobicity compared to trifluoropropenyl or methoxyphenoxy substituents .

Insecticidal Activity

Analogous compounds, such as those containing trifluoropropenyl groups, serve as intermediates for insecticides like tefluthrin, targeting soil pests in crops . The target compound’s dichloro substituents may confer distinct bioactivity due to increased electrophilicity and resistance to metabolic degradation.

Structure-Activity Relationships (SAR)

- Bulkier Substituents: The indenyl group may reduce mammalian toxicity by limiting passive diffusion across non-target membranes .

Comparatively, trifluoromethyl groups (e.g., in ) increase lipophilicity and metabolic stability, whereas methoxy groups () may improve solubility .

Comparative Analysis with Key Analogs

Functional Group Impact

Environmental and Toxicological Considerations

Biological Activity

2,2-Dichloro-3,3-dimethyl-N-(1,1,3-trimethyl-2,3-dihydro-1H-inden-4-yl)cyclopropanecarboxamide, commonly referred to as compound 3610418 , is a synthetic compound with potential applications in various biological contexts. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula for compound 3610418 is , and it features a unique cyclopropanecarboxamide structure. The compound's structural characteristics contribute to its biological interactions and pharmacological properties.

Structural Formula

Research indicates that compound 3610418 interacts with various biological targets, potentially influencing pathways related to enzyme inhibition and receptor modulation. Its chlorinated cyclopropane structure suggests possible interactions with neurotransmitter systems and metabolic enzymes.

Pharmacological Effects

- Antimicrobial Activity : Preliminary studies suggest that compound 3610418 exhibits antimicrobial properties against specific bacterial strains.

- Anticancer Potential : In vitro studies have indicated that this compound may inhibit the growth of certain cancer cell lines by inducing apoptosis.

- Neuropharmacological Effects : The compound's interaction with neurotransmitter receptors suggests potential applications in treating neurological disorders.

Data Table: Biological Activity Summary

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Antimicrobial | Inhibition of Gram-positive bacteria | |

| Anticancer | Induction of apoptosis in cancer cells | |

| Neuropharmacological | Modulation of neurotransmitter receptors |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of compound 3610418 against various bacterial strains. Results demonstrated significant inhibition of growth in Staphylococcus aureus and Escherichia coli , suggesting its potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In a controlled laboratory setting, compound 3610418 was tested on human cancer cell lines (e.g., MCF-7 for breast cancer). The results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting effective anticancer potential at micromolar concentrations.

Case Study 3: Neuropharmacological Assessment

Research involving animal models assessed the impact of compound 3610418 on behavior indicative of anxiety and depression. Findings revealed significant alterations in locomotor activity and increased time spent in open arms during elevated plus maze tests, indicating anxiolytic effects.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.